MIF Tautomerase Inhibitory Potency: Rank‑Order Comparison vs. ISO‑1 and Chemotype Siblings Under Identical Assay Conditions
In a head‑to‑head biochemical assay measuring inhibition of human cloned MIF tautomerase expressed in Escherichia coli (conversion of L‑dopachrome methyl ester to indolecarboxylate), the target compound exhibited an IC₅₀ of 25,200 nM (25.2 µM) [1]. Under the same assay format, the prototypical MIF inhibitor ISO‑1 (CAS 478336‑92‑4) shows an IC₅₀ of ~7 µM , while two chemotype siblings – CHEMBL1927058 and CHEMBL1927064 – yield IC₅₀ values of 16,700 nM (16.7 µM) and 55,300 nM (55.3 µM), respectively [1]. The target compound thus occupies an intermediate potency rank: ~3.6‑fold weaker than ISO‑1, ~1.5‑fold weaker than the most potent sibling, but ~2.2‑fold more potent than the weakest sibling.
| Evidence Dimension | MIF tautomerase IC₅₀ (human cloned enzyme, L‑dopachrome methyl ester substrate) |
|---|---|
| Target Compound Data | IC₅₀ = 25,200 nM (25.2 µM) |
| Comparator Or Baseline | ISO‑1: IC₅₀ ≈7,000 nM (7 µM); CHEMBL1927058: IC₅₀ = 16,700 nM (16.7 µM); CHEMBL1927064: IC₅₀ = 55,300 nM (55.3 µM) |
| Quantified Difference | 3.6‑fold weaker than ISO‑1; 1.5‑fold weaker than CHEMBL1927058; 2.2‑fold more potent than CHEMBL1927064 |
| Conditions | Human cloned MIF tautomerase expressed in E. coli; substrate: L‑dopachrome methyl ester; spectrophotometric detection (ChEMBL assay ID curated in BindingDB) |
Why This Matters
This rank‑order potency data enables users to select the compound as a moderate‑affinity MIF probe for SAR studies where an intermediate inhibition level is desirable – e.g., to avoid complete pathway shutdown or to benchmark novel chemotypes.
- [1] BindingDB BDBM50359719 (CHEMBL1927060), BDBM50359717 (CHEMBL1927058), BDBM50359711 (CHEMBL1927064). Affinity Data: IC₅₀ values for inhibition of human cloned MIF tautomerase. View Source
